molecular formula C6H3Cl3NaO B086291 Sodium 2,4,5-trichlorophenolate CAS No. 136-32-3

Sodium 2,4,5-trichlorophenolate

Cat. No.: B086291
CAS No.: 136-32-3
M. Wt: 220.4 g/mol
InChI Key: WPQWITCZLCIZNZ-UHFFFAOYSA-N
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Description

Sodium 2,4,5-trichlorophenolate is an organic compound with the chemical formula C6H2Cl3NaO. It is a sodium salt of 2,4,5-trichlorophenol, which is a chlorinated phenol. This compound is typically found as a white crystalline solid and is known for its solubility in water, alcohols, and ethers. This compound is primarily used as a fungicide, bactericide, and intermediate in the synthesis of herbicides such as 2,4,5-trichlorophenoxyacetic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,4,5-trichlorophenolate is synthesized by reacting 2,4,5-trichlorophenol with sodium hydroxide. The reaction typically occurs in an aqueous medium, where 2,4,5-trichlorophenol is dissolved in water, and sodium hydroxide is added to the solution. The reaction proceeds as follows:

C6H2Cl3OH+NaOHC6H2Cl3ONa+H2OC_6H_2Cl_3OH + NaOH \rightarrow C_6H_2Cl_3ONa + H_2O C6​H2​Cl3​OH+NaOH→C6​H2​Cl3​ONa+H2​O

The reaction is exothermic and usually carried out at room temperature. The product, this compound, is then isolated by evaporating the water and crystallizing the compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4,5-trichlorophenolate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form chlorinated quinones.

    Reduction: It can be reduced to form less chlorinated phenols.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

Sodium 2,4,5-trichlorophenolate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of herbicides and other chlorinated organic compounds.

    Biology: It is used as a bactericide and fungicide in biological studies to control microbial growth.

    Medicine: It has been studied for its potential antifungal properties and its effects on lymphocytes.

    Industry: It is used in the production of herbicides, fungicides, and bactericides.

Mechanism of Action

The mechanism of action of sodium 2,4,5-trichlorophenolate involves its interaction with microbial cell membranes. It disrupts the cell membrane integrity, leading to cell lysis and death. In biological systems, it can induce oxidative stress and affect cellular respiration by interfering with mitochondrial function. The compound’s chlorinated structure allows it to interact with various cellular components, leading to its bactericidal and fungicidal effects .

Comparison with Similar Compounds

  • Sodium 2,4-dichlorophenolate
  • Sodium 2,4,6-trichlorophenolate
  • Sodium 3,4,5-trichlorophenolate

Comparison: Sodium 2,4,5-trichlorophenolate is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to sodium 2,4-dichlorophenolate, it has an additional chlorine atom, which enhances its bactericidal and fungicidal activity. Sodium 2,4,6-trichlorophenolate, on the other hand, has a different chlorination pattern, leading to variations in its reactivity and applications .

Properties

CAS No.

136-32-3

Molecular Formula

C6H3Cl3NaO

Molecular Weight

220.4 g/mol

IUPAC Name

sodium;2,4,5-trichlorophenolate

InChI

InChI=1S/C6H3Cl3O.Na/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H;

InChI Key

WPQWITCZLCIZNZ-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Na+]

Isomeric SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Na+]

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)O.[Na]

Key on ui other cas no.

136-32-3

Pictograms

Acute Toxic; Irritant

Related CAS

95-95-4 (Parent)

Synonyms

2,4,5-trichlorophenol
2,4,5-trichlorophenol, copper salt
2,4,5-trichlorophenol, potassium salt
2,4,5-trichlorophenol, sodium salt
2,4,5-trichlorophenolate

Origin of Product

United States

Synthesis routes and methods

Procedure details

The usual starting material in the chemical synthesis of 2,4,5-T is 1,2,4,5-tetrachlorobenzene which can be reacted with methanol and sodium hydroxide in an autoclave under high temperature and pressure conditions to give the sodium salt of 2,4,5-trichlorophenol: ##STR2## 2,4,5-trichloroanisole is presumed to be an intermediate in this reaction. The high temperature and high pressure conditions of this step are also favorable for the production of a variety of other compounds from these starting materials. The choice of the proper temperature and pressure, and the control of these conditions throughout the reaction are critical for minimizing side reactions and hence impurities in the final product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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